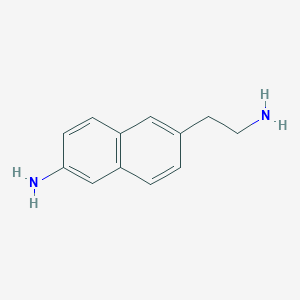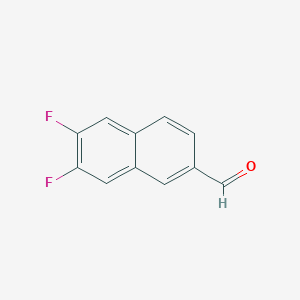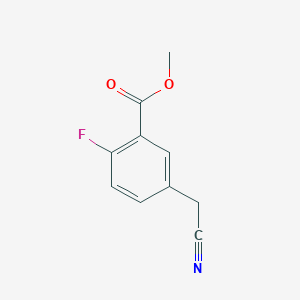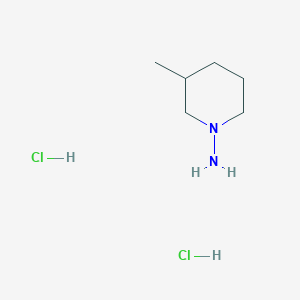
Methyl ethyl((trimethylsilyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethyl((trimethylsilyl)methyl)carbamate is an organic compound that features a carbamate functional group bonded to a methyl, ethyl, and trimethylsilyl group. The presence of the trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethyl((trimethylsilyl)methyl)carbamate typically involves the reaction of methyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ethyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
Amines: Formed through hydrolysis.
Substituted Carbamates: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Methyl ethyl((trimethylsilyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl ethyl((trimethylsilyl)methyl)carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets or participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Trimethylsilyl carbamate
Uniqueness
Methyl ethyl((trimethylsilyl)methyl)carbamate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other carbamates. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring controlled reactivity .
Propiedades
Fórmula molecular |
C8H19NO2Si |
|---|---|
Peso molecular |
189.33 g/mol |
Nombre IUPAC |
methyl N-ethyl-N-(trimethylsilylmethyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-9(8(10)11-2)7-12(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
TWOSZVKDNABEDB-UHFFFAOYSA-N |
SMILES canónico |
CCN(C[Si](C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
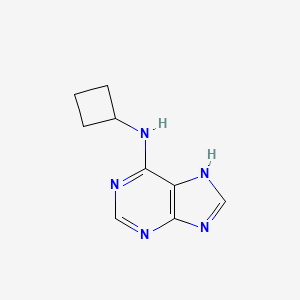

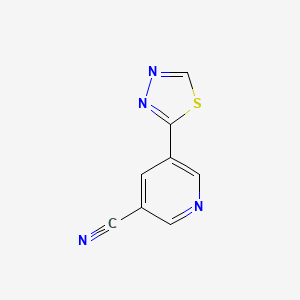
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
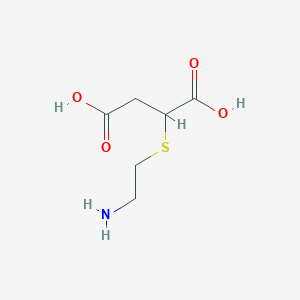

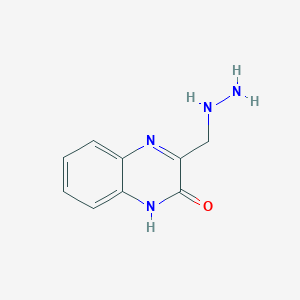
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
